3-Methylpyrrolo[2,1-b]thiazole

Regioselective metalation Organolithium chemistry Heterocyclic functionalization

3-Methylpyrrolo[2,1-b]thiazole (CAS 327970-21-8, C₇H₇NS, MW 137.20) is a bicyclic N,S-heteroaromatic scaffold in which a pyrrole ring is fused to a thiazole ring with a bridgehead nitrogen atom. This compound belongs to the broader pyrrolo[2,1-b]thiazole family, a privileged structural class that has demonstrated diverse pharmacological activities including antileukemic, anticonvulsant, anti-inflammatory, and hypoglycemic effects.

Molecular Formula C7H7NS
Molecular Weight 137.20 g/mol
Cat. No. B12888097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpyrrolo[2,1-b]thiazole
Molecular FormulaC7H7NS
Molecular Weight137.20 g/mol
Structural Identifiers
SMILESCC1=CSC2=CC=CN12
InChIInChI=1S/C7H7NS/c1-6-5-9-7-3-2-4-8(6)7/h2-5H,1H3
InChIKeyOZAXNIAUBALJRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpyrrolo[2,1-b]thiazole – A Regiochemically Distinctive Heterocyclic Scaffold for Drug Discovery and Chemical Biology


3-Methylpyrrolo[2,1-b]thiazole (CAS 327970-21-8, C₇H₇NS, MW 137.20) is a bicyclic N,S-heteroaromatic scaffold in which a pyrrole ring is fused to a thiazole ring with a bridgehead nitrogen atom . This compound belongs to the broader pyrrolo[2,1-b]thiazole family, a privileged structural class that has demonstrated diverse pharmacological activities including antileukemic, anticonvulsant, anti-inflammatory, and hypoglycemic effects . Unlike its more extensively studied 6-methyl isomer, the 3-methyl substitution pattern on the thiazole ring confers unique regiochemical reactivity and conformational properties that are critical for downstream synthetic elaboration and structure–activity relationship (SAR) studies [1][2].

Why 3-Methylpyrrolo[2,1-b]thiazole Cannot Be Simply Replaced by Other Methyl-Substituted Isomers or Unsubstituted Analogs


The position of the methyl substituent on the pyrrolo[2,1-b]thiazole bicyclic system fundamentally dictates both the site of electrophilic substitution and the regiochemistry of organometallic functionalization, making isomers non-interchangeable as synthetic intermediates. The unsubstituted parent pyrrolo[2,1-b]thiazole undergoes electrophilic attack exclusively at position 5, while the 6-methyl isomer directs substitution to position 5 and then position 7 [1]. Critically, the 3-methyl group redirects butyllithium-mediated metalation from position 3 (observed for 2,6-dimethyl analog) to position 2, completely altering the accessible chemical space for derivatization [2]. Furthermore, the 3-methyl group influences rotational isomerism in 5-carbaldehyde derivatives, affecting both conformational populations and the barrier to rotation in ways not observed with 6-methyl or 2,6-dimethyl congeners [3]. These regiochemical and conformational differences mean that substituting one methyl isomer for another would yield different functionalization products and potentially different biological outcomes in downstream applications.

Quantitative Comparative Evidence for 3-Methylpyrrolo[2,1-b]thiazole Differentiation


Regiochemical Switch in Butyllithium Metalation: Position 3 vs. Position 2

In a direct head-to-head comparison, butyllithium metalates 2,6-dimethylpyrrolo[2,1-b]thiazole (compound 8) at position 3, whereas 3-methyl-6-phenylpyrrolo[2,1-b]thiazole (compound 18) is metalated at position 2 [1]. This demonstrates that the 3-methyl substituent on the thiazole ring redirects the site of lithiation from the thiazole C-3 position to the pyrrole C-2 position, enabling access to distinct regioisomeric derivatives. The metalated intermediates were subsequently reacted with dimethylformamide and carbon dioxide to afford the corresponding formyl and carboxy derivatives, confirming the divergent functionalization outcome [1].

Regioselective metalation Organolithium chemistry Heterocyclic functionalization

Rotational Isomerism in 5-Thiocarbaldehydes: Syn vs. Anti Configuration Determined by Methyl Substitution Pattern

¹H NMR studies of pyrrolo[2,1-b]thiazole-5-thiocarbaldehydes revealed that the 3-methyl group influences the syn/anti rotational isomerism around the ring–CHS bond [1]. Specifically, 3-methyl-6-t-butylpyrrolo[2,1-b]thiazole-5-thiocarbaldehyde adopts a syn-configuration (δ CHS 10.2–10.4 ppm), whereas 3,6-dimethylpyrrolo[2,1-b]thiazole-5-thiocarbaldehyde and 2,3,6-trimethylpyrrolo[2,1-b]thiazole-5-thiocarbaldehyde adopt an anti-configuration (δ CHS 11.0–11.1 ppm) [1]. The coalescence temperatures for restricted rotation in (CD₃)₂SO were measured in the range 78–86 °C for related 6-methyl derivatives [1], indicating a significant rotational barrier that is modulated by the substitution pattern.

Conformational analysis NMR spectroscopy Thioaldehyde chemistry

LogP and Physicochemical Differentiation Relative to Saturated and Isomeric Analogs

3-Methylpyrrolo[2,1-b]thiazole has a calculated LogP of 3.88, a density of 1.2 ± 0.1 g/cm³, and a refractive index of 1.656 . In comparison, 2,3-dihydropyrrolo[2,1-b]thiazole (the saturated analog) has a substantially lower LogP of 1.59 , a difference of 2.29 log units reflecting the impact of aromaticity on lipophilicity. The 5-methyl isomer also reports a LogP of 3.88 , indicating that methyl position alone does not differentiate lipophilicity within the aromatic series. The unsubstituted pyrrolo[2,1-b]thiazole-6-carboxylic acid has a reported LogP of approximately 2 [1], consistent with the polarity-introducing effect of the carboxyl group. These data establish that 3-methylpyrrolo[2,1-b]thiazole occupies a distinct lipophilicity space relative to saturated or carboxylated analogs, which is relevant for predicting membrane permeability and pharmacokinetic behavior.

Lipophilicity Physicochemical properties Drug-likeness

Class-Level Biological Activity of the Pyrrolo[2,1-b]thiazole Scaffold and Its Dependence on Substitution Pattern

Pyrrolo[2,1-b]thiazole derivatives display a broad spectrum of biological activities including antileukemic, anticonvulsant, anti-inflammatory, and hypoglycemic effects . In a quantitative antiproliferative screen against the Hep-G2 hepatocellular carcinoma cell line, multisubstituted pyrrolo[2,1-b]thiazoles exhibited IC₅₀ values as low as 0.36 μg/cm³ (compound 3i, containing N-phenylmaleimide and cyclopropylcarbonyl substituents), comparable to the reference drug 5-fluorouracil (IC₅₀ 0.25 μg/cm³) . Benzo[d]pyrrolo[2,1-b]thiazole derivatives have been identified as selective CENP-E kinesin inhibitors, with compound 1 exhibiting ATP-competitive inhibition and preferential antiproliferative activity against tumor-derived HeLa and HCT116 cells over non-cancerous WI-38 cells [1]. Pyrrolo[2,1-b]thiazole carboxanilides demonstrated selective antifungal activity against rice blast (Pyricularia oryzae) and wheat leaf rust (Puccinia recondita) [2]. While these data derive from more complex derivatives rather than 3-methylpyrrolo[2,1-b]thiazole itself, they establish the scaffold as a validated starting point for medicinal chemistry optimization where the 3-methyl substitution pattern provides a unique vector for SAR exploration.

Antiproliferative activity Kinase inhibition Antifungal activity

Recommended Application Scenarios for 3-Methylpyrrolo[2,1-b]thiazole Based on Differentiated Evidence


Regioselective Synthesis of 2-Functionalized Pyrrolo[2,1-b]thiazole Derivatives via Directed Metalation

For research groups requiring access to 2-substituted pyrrolo[2,1-b]thiazole derivatives, 3-methylpyrrolo[2,1-b]thiazole is the preferred substrate. The 3-methyl group redirects butyllithium metalation from the thiazole 3-position to the pyrrole 2-position, enabling C-2 formylation and carboxylation that is inaccessible with the 2,6-dimethyl analog (which metalates at C-3) [1]. This regiochemical control is essential for SAR studies exploring the pyrrole ring as a vector for substituent installation.

Conformational Studies of 5-Carbaldehyde Derivatives for Structure-Based Drug Design

3-Methyl-substituted pyrrolo[2,1-b]thiazole-5-thiocarbaldehydes exhibit distinct syn/anti rotational isomerism (syn for 3-methyl-6-t-butyl; anti for 3,6-dimethyl) with measurable coalescence temperatures of 78–86 °C [2]. This conformational diversity is valuable for medicinal chemistry programs where the orientation of the 5-substituent impacts target binding, and the 3-methyl group provides a tunable handle to bias conformational populations.

Scaffold for Antiproliferative Lead Optimization with Defined Lipophilicity

With a LogP of 3.88 , 3-methylpyrrolo[2,1-b]thiazole occupies a lipophilicity range suitable for oral bioavailability and cellular permeability, while being substantially more lipophilic than its 2,3-dihydro analog (LogP 1.59). This makes it an attractive core scaffold for antiproliferative agent design, consistent with the demonstrated Hep-G2 activity of pyrrolo[2,1-b]thiazole derivatives (IC₅₀ = 0.36 μg/cm³) , where lipophilicity tuning is critical for balancing potency and ADME properties.

Building Block for CENP-E Kinesin Inhibitor Discovery

Benzo[d]pyrrolo[2,1-b]thiazole derivatives have been validated as selective CENP-E inhibitors with ATP-competitive mechanism and preferential tumor cell cytotoxicity [3]. 3-Methylpyrrolo[2,1-b]thiazole can serve as a non-benzo-fused starting point for exploring the SAR of this chemotype, with the 3-methyl group offering a unique substitution vector distinct from previously reported CENP-E inhibitor scaffolds.

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